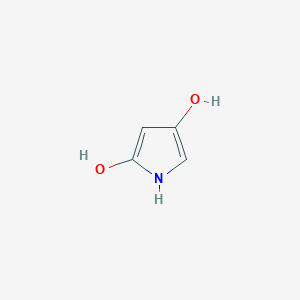

1H-pyrrole-2,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2 |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

1H-pyrrole-2,4-diol |

InChI |

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2,5-7H |

InChI Key |

APDAFIKLBAXHBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 2,4 Diol and Its Derivatives

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction

The construction of the pyrrole ring can be broadly categorized into classical methods, which have been refined over many years, and contemporary catalytic strategies that offer milder reaction conditions and greater efficiency.

Paal-Knorr Condensation and Related 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for the synthesis of substituted pyrroles. wikipedia.orgsynarchive.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.orgrgmcet.edu.in

The general mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The choice of the 1,4-dicarbonyl precursor is crucial as it dictates the substitution pattern of the resulting pyrrole.

To synthesize derivatives of 1H-pyrrole-2,4-diol via the Paal-Knorr methodology, a 1,4-dicarbonyl precursor bearing hydroxyl groups, or protected hydroxyl groups, at the appropriate positions would be required. For instance, the condensation of a 3-hydroxy-1,4-dicarbonyl compound with an amine could theoretically yield a 2- or 4-hydroxypyrrole derivative. The synthesis of polysubstituted pyrroles often utilizes this method due to its reliability. rgmcet.edu.inalfa-chemistry.com

| Precursor Type | Amine Source | Resulting Pyrrole | Reference |

| 1,4-Diketone | Primary Amine | N-Substituted Pyrrole | rgmcet.edu.inalfa-chemistry.com |

| 1,4-Diketone | Ammonia | N-Unsubstituted Pyrrole | wikipedia.org |

| Substituted 1,4-Dicarbonyl | Various Amines | Polysubstituted Pyrrole | organic-chemistry.org |

Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating. researchgate.net

Hantzsch Pyrrole Synthesis and Analogous Multi-Component Reactions

The Hantzsch pyrrole synthesis, discovered by Arthur Hantzsch in 1890, is a versatile multi-component reaction for the synthesis of substituted pyrroles. wikipedia.org The classical approach involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgquimicaorganica.org

The mechanism is initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org The flexibility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted pyrroles by varying the three components. thieme-connect.comsemanticscholar.org

For the synthesis of this compound derivatives, appropriately functionalized starting materials would be necessary. For example, the use of a β-ketoester bearing a hydroxyl group at the gamma-position, or an α-haloketone with a hydroxyl substituent, could potentially lead to the desired diol structure.

| β-Ketoester | α-Haloketone | Amine Source | Resulting Pyrrole Derivative | Reference |

| Ethyl acetoacetate | Chloroacetone | Ammonia | 2,5-dimethyl-3-carbethoxypyrrole | researchgate.net |

| Various β-dicarbonyls | Various α-haloketones | Primary amines | Polysubstituted pyrroles | thieme-connect.com |

| Pentane-2,4-dione | Phenacyl bromides | Alkyl or aryl amines | Substituted pyrroles | thieme-connect.com |

Catalyst-Mediated Cyclization Reactions

Modern synthetic methods increasingly rely on transition metal catalysts to achieve efficient and selective formation of the pyrrole ring under milder conditions. These catalytic cycles often involve dehydrogenative coupling and condensation reactions.

Ruthenium complexes have emerged as effective catalysts for the synthesis of pyrroles through dehydrogenative coupling reactions. nih.govelsevierpure.com A notable approach involves the reaction of secondary alcohols and amino alcohols. nih.gov This method is atom-economical as it proceeds with the liberation of hydrogen gas and water as the only byproducts. rsc.org

The proposed mechanism involves the ruthenium-catalyzed oxidation of the secondary alcohol to a ketone, which then condenses with the amino alcohol. Subsequent intramolecular cyclization and dehydrogenation lead to the formation of the pyrrole. elsevierpure.com The use of diols in combination with amines under ruthenium catalysis also provides a pathway to N-substituted pyrroles. nih.gov To obtain a 2,4-dihydroxypyrrole derivative, one could envision using a polyhydroxylated amino alcohol or diol as a substrate.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

| Secondary Alcohol | β-Aminoalcohol | Ruthenium Pincer Complex | Substituted Pyrrole | nih.govelsevierpure.com |

| Butene-1,4-diol | Aromatic Amine | Ruthenium Pincer Complex | N-Arylpyrrole | nih.gov |

| Butyne-1,4-diol (B8721112) | Aromatic Amine | Ruthenium Pincer Complex | N-Arylpyrrole | nih.gov |

| β-Amino alcohol | Ynone | Ruthenium Catalyst | 3-Acylpyrrole | rsc.org |

Platinum catalysts, particularly heterogeneous catalysts such as platinum on carbon (Pt/C), have demonstrated high activity for the synthesis of substituted pyrroles via dehydrogenative condensation. rsc.orgrsc.org This method typically involves the reaction of a 1,2-amino alcohol with a secondary alcohol in the presence of a base. rsc.orgkisti.re.kr

The reaction pathway is thought to begin with the platinum-catalyzed dehydrogenation of the secondary alcohol to form a ketone. This ketone then undergoes condensation with the amino alcohol, followed by cyclization and further dehydrogenation to yield the pyrrole. rsc.org This acceptorless dehydrogenative heterocyclization is highly efficient and offers a broad substrate scope. rsc.orgresearchgate.net The potential for synthesizing hydroxylated pyrroles would depend on the use of appropriately functionalized alcohol and amino alcohol starting materials.

| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

| 1,2-Aminoalcohol | Secondary Alcohol | Pt/C, KOtBu | 2,5-Disubstituted Pyrrole | rsc.orgrsc.org |

| 2-Amino-1-butanol | 1-Phenylethanol | Pt/C, KOtBu | 2-Ethyl-5-phenyl-1H-pyrrole | rsc.org |

Nickel catalysis provides a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of pyrroles. acs.org Nickel-catalyzed reactions of diols, such as butene-1,4-diol and butyne-1,4-diol, with a variety of aryl- and alkylamines have been developed to produce N-substituted pyrroles in good yields. acs.org

These reactions are tolerant of various functional groups, including free alcohols, which is a significant advantage for the potential synthesis of hydroxylated pyrroles. acs.org Initial mechanistic studies suggest a pathway involving nickel-catalyzed dehydrogenation of the diol, followed by condensation with the amine and subsequent cyclization.

| Diol Substrate | Amine Substrate | Catalyst System | Product | Reference |

| Butene-1,4-diol | Aryl- and Alkylamines | Nickel Catalyst | N-Substituted Pyrrole | acs.org |

| Butyne-1,4-diol | Aryl- and Alkylamines | Nickel Catalyst | N-Substituted Pyrrole | acs.org |

Lewis Acid Catalysis in Pyrrole Ring Formation

Lewis acid catalysis is a cornerstone in organic synthesis, facilitating a variety of transformations by activating substrates toward nucleophilic attack. In pyrrole synthesis, Lewis acids play a crucial role in promoting cyclization and condensation reactions, often under milder conditions than traditional methods. researchgate.net Catalysts such as aluminum chloride (AlCl₃), scandium triflate (Sc(OTf)₃), and iron(III) chloride (FeCl₃) are frequently employed to steer reactions toward desired pyrrole products. google.comdrugfuture.com

One prominent application is in the Clauson-Kaas synthesis, where Lewis acids like iron(III) chloride or magnesium iodide (MgI₂) etherate can catalyze the condensation of amines with 2,5-dimethoxytetrahydrofuran. google.com The Lewis acid activates the acetal (B89532) group, facilitating a nucleophilic attack by the amine, which is followed by cyclization and aromatization to yield the N-substituted pyrrole. google.com

Researchers have demonstrated that the choice of Lewis acid can divergently steer reaction pathways. For instance, when N-formylmethyl tertiary enamides are treated with AlCl₃, they undergo intramolecular addition and dehydration to form polysubstituted pyrroles in excellent yields. drugfuture.com However, using Sc(OTf)₃ with the same substrates leads to the formation of functionalized vicinal amino alcohols instead, highlighting the catalyst's critical role in determining the reaction outcome. drugfuture.com This divergent synthesis underscores the power of catalyst selection in controlling complex reaction cascades.

| Lewis Acid Catalyst | Reaction Type / Substrates | Key Features | Reference |

|---|---|---|---|

| AlCl₃ | Intramolecular cyclization of N-formylmethyl tertiary enamides | Promotes intramolecular nucleophilic addition followed by dehydration and aromatization to yield polysubstituted pyrroles. | drugfuture.com |

| FeCl₃ | Clauson-Kaas synthesis (amines and 2,5-dimethoxytetrahydrofuran) | An economical and effective catalyst, particularly in aqueous media, making it a greener alternative. | google.com |

| Sc(OTf)₃ | Clauson-Kaas synthesis; Reaction with N-formylmethyl tertiary enamides | Effective catalyst for pyrrole synthesis, but can steer the reaction of enamides towards vicinal amino alcohols instead of pyrroles. | google.comdrugfuture.com |

| MgI₂ etherate | Clauson-Kaas synthesis (anilines, amides, and 2,5-dimethoxytetrahydrofuran) | Offers mild and highly chemoselective activation of electron-rich aromatic amines. | google.com |

Oxidative Annulation and Selective C-H Functionalization

Modern synthetic chemistry has increasingly turned to oxidative annulation and selective C-H functionalization as powerful, atom-economical methods for constructing complex molecules. organic-chemistry.org These strategies allow for the direct formation of C-C and C-N bonds on the pyrrole core, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgrsc.org

Palladium-catalyzed oxidative annulation provides a concise route to functionalized pyrroles and related fused systems like indoles. organic-chemistry.org For example, a domino sequence involving dehydrochlorination, C–H olefination, Diels–Alder cycloaddition, and dehydrogenative aromatization can construct a benzene (B151609) ring onto a pyrrole backbone. organic-chemistry.org Similarly, electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines offers a transition-metal-free approach to polysubstituted pyrroles. rsc.org This method proceeds through in-situ formed enamine intermediates, which undergo dehydrocyclization. rsc.org

Regioselective C-H functionalization, another key strategy, allows for the precise introduction of substituents at specific positions on the pyrrole ring. alfa-chemistry.com While the α-positions (C2 and C5) of pyrroles are typically more reactive, catalyst control can achieve otherwise difficult β-selective (C3 and C4) arylation. organic-chemistry.org Rhodium catalysts, for instance, have been successfully used for the β-selective C–H arylation of pyrroles with aryl iodides. organic-chemistry.org This control over regioselectivity is crucial for the targeted synthesis of complex natural products and pharmaceuticals. organic-chemistry.orgalfa-chemistry.com

| Catalytic System | Reaction Type | Regioselectivity | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) / Copper(II) | Oxidative Annulation | N/A (forms fused ring) | Constructs a benzene ring onto a pyrrole backbone to form indoles from N-substituted pyrroles and enones. | organic-chemistry.org |

| Rhodium(III) | C–H Activation/Cyclization | C2-position | Enables redox-neutral cyclization of N-carboxamide-directed indoles and pyrroles with alkynes and alkenes. | bohrium.com |

| Rhodium Catalyst | C–H Arylation | β-selective (C3/C4) | Achieves unusual β-selective C–H/C–I coupling, overriding the typical α-selectivity. | organic-chemistry.org |

| Electrochemical (Metal-Free) | Oxidative Annulation | N/A (ring formation) | Forms polysubstituted pyrroles from 1,3-dicarbonyl compounds and primary amines without transition metals. | rsc.orgnih.gov |

| Ruthenium(II) | C–H Arylation | C2-position | Catalyzes C2-H arylation of indoles and pyrroles with boronic acids under oxidative conditions. | bohrium.com |

Ring-Opening and Rearrangement Pathways

The synthesis of pyrroles is not limited to the cyclization of acyclic precursors; it can also be achieved through the transformation of existing heterocyclic systems. Ring-opening and rearrangement pathways offer conceptually different and powerful strategies for accessing highly substituted pyrroles from readily available cyclic starting materials. researchgate.netnih.gov

A notable example involves the conversion of 2,5-dihydrothiophenes into polysubstituted pyrroles. This modular approach begins with the ring-opening of the dihydrothiophene to generate a 1,3-diene intermediate. researchgate.net This diene, upon exposure to chloramine-T, forms a sulfilimine which undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction, ultimately yielding the pyrrole skeleton. researchgate.netacs.org This transformation proceeds under mild, ambient conditions in non-dry solvents. researchgate.net

Another effective strategy is the recyclization of furan (B31954) derivatives. For instance, N-(furfuryl)anthranilamides can be transformed into pyrrolo[1,2-a] organic-chemistry.orggoogle.combenzodiazepines in a one-step process. nih.gov Under acidic conditions, the furan ring opens to form a diketone moiety. This intermediate then undergoes a consecutive intramolecular reaction with the amine group, leading to the formation of both a diazepine (B8756704) and a pyrrole ring in a single synthetic operation. nih.gov Such rearrangement pathways provide efficient access to complex, fused heterocyclic systems that would be challenging to assemble through linear syntheses.

Solid-Phase and Green Chemistry Approaches

In response to the growing need for chemical diversity and sustainable practices, solid-phase synthesis and green chemistry principles have been increasingly applied to the production of pyrrole derivatives. rgmcet.edu.inrsc.orgacs.org Solid-phase synthesis is particularly valuable for generating large combinatorial libraries of compounds for biological screening. rgmcet.edu.inresearchgate.net

An efficient solid-phase method involves a multicomponent reaction where an amino acid, such as lysine, attached to a resin acts as the nitrogen donor. google.comresearchgate.netnih.gov This is reacted with β-nitrostyrenes and 1,3-dicarbonyl compounds, often using an iron(III) chloride catalyst and microwave irradiation to accelerate the reaction. google.comresearchgate.netnih.gov This strategy combines the benefits of solid-phase synthesis (ease of purification), multicomponent reactions (complexity generation), and microwave activation (rapidity) to efficiently produce a diverse range of peptide-pyrrole chimeras. researchgate.netnih.gov

Green chemistry approaches focus on minimizing environmental impact by using non-toxic catalysts, replacing hazardous solvents, and improving energy efficiency. rsc.orgacs.org The Paal-Knorr synthesis, a classic method for pyrrole formation, has been adapted using greener methodologies. acs.org For example, using water as a solvent and employing heterogeneous or recyclable catalysts like silica (B1680970) sulfuric acid promotes sustainability. acs.org These modern adaptations make the synthesis of pyrroles more efficient and environmentally benign. rsc.orgacs.orgwikipedia.org

Mechanochemistry, particularly high-speed ball milling, represents a significant advancement in green synthetic chemistry. rsc.orgwikipedia.org This technique utilizes mechanical force to induce chemical reactions, often in the absence of solvents, thereby reducing waste and environmental impact. wikipedia.org

The synthesis of N-substituted pyrroles has been successfully demonstrated through mechanochemical activation. rsc.org In one approach, the reaction is conducted by milling a 1,4-dicarbonyl compound with a primary amine. This method can be performed under catalyst-free and solvent-free conditions, offering a highly efficient and clean alternative to traditional solution-phase synthesis. The mechanical forces generated during milling facilitate the necessary bond formations to construct the pyrrole ring.

In other instances, bio-sourced, non-toxic organic acids like citric acid have been used as catalysts in ball milling processes, further enhancing the green credentials of the methodology. rsc.org Compared to conventional methods that may require heating and lengthy reaction times, ball milling is often faster and more energy-efficient, yielding products in high purity without the need for extensive workup procedures. wikipedia.org

Targeted Synthesis of Dihydroxylated Pyrrole Systems

The direct synthesis of dihydroxylated pyrroles, such as this compound, is a significant synthetic challenge. The high electron density of the pyrrole ring makes it susceptible to over-oxidation and polymerization under many oxidative conditions, rendering the controlled, regioselective introduction of hydroxyl groups difficult. Consequently, synthetic strategies often focus on constructing the pyrrole ring with the desired oxygenation pattern already embedded in the acyclic precursors or by synthesizing stable tautomeric forms like pyrrolinones. researchgate.netnih.gov

Given the challenges of direct oxidation, the most viable strategies for accessing dihydroxylated pyrrole systems rely on building-block approaches where the regiochemistry is controlled from the outset.

One potential strategy is the synthesis of hydroxypyrrole tautomers, such as pyrrolin-4-ones. These compounds are important functionalized heterocycles and can be synthesized via the PIFA (phenyliodine(III) bis(trifluoroacetate))-mediated oxidative cyclization of readily available enaminones. rgmcet.edu.innih.gov This method provides a novel and efficient route to highly substituted pyrrolin-4-ones, which exist in equilibrium with their 4-hydroxypyrrole tautomers. nih.gov

Another approach involves the synthesis of β-hydroxypyrroles (3-hydroxypyrroles). Although methods are limited, one expedient synthesis involves the Bu₃SnH-triggered ionic 5-exo-trig-cyclization of 5-chloro-3-azamuconoate derivatives. organic-chemistry.orgresearchgate.net This pathway highlights how specific halogen substitution can act as a reactivity switch to direct cyclization toward the desired pyrrole structure. researchgate.net Furthermore, 4-hydroxy-1H-pyrrole-2,3-dicarboxylic esters have been synthesized from dialkyl acetylene (B1199291) dicarboxylates and α-amino acids, demonstrating that the Paal-Knorr or related condensation-cyclization reactions using appropriately oxygenated precursors are a key strategy for accessing hydroxypyrrole systems. researchgate.net

For a target like this compound, a hypothetical strategy would involve a Paal-Knorr type condensation of a 2-hydroxy-1,4-dicarbonyl compound with ammonia. The regioselective placement of the hydroxyl group on the dicarbonyl backbone would be critical to ensuring the formation of the desired 2-hydroxypyrrole product, which could then potentially be further functionalized. However, the stability of such precursors and the final dihydroxylated pyrrole product remains a significant hurdle.

Conversion of Other Pyrrole-Dione Systems (e.g., Pyrrole-2,3-diones)

The conversion of more readily available pyrrole-dione systems, such as 1H-pyrrole-2,3-diones, represents a potential, though not extensively documented, route to this compound derivatives. The chemistry of 1H-pyrrole-2,3-diones is characterized by their reactions with various nucleophiles. researchgate.netresearchgate.net These reactions can lead to the formation of new heterocyclic systems rather than a simple conversion to a diol. acgpubs.org

The synthesis of 1H-pyrrole-2,3-dione derivatives often begins with the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl ureas, which results in the formation of the pyrrole-2,3-dione ring system. acgpubs.org Once formed, the reactivity of the dione (B5365651) system is dominated by the electrophilic nature of the carbonyl carbons at the 2- and 3-positions.

Nucleophilic attack by binucleophiles, such as 1,2-aromatic diamines, on 1H-pyrrole-2,3-diones typically results in a cascade of reactions. This includes sequential attacks at the C-3 and C-2 positions, followed by elimination and ring-opening of the pyrrole, ultimately leading to the formation of quinoxalin-2-ones. acgpubs.org This highlights a significant challenge in directing the reaction towards the formation of a 2,4-diol, as the inherent reactivity of the 2,3-dione system favors the formation of other fused heterocyclic structures.

While direct conversion of a 1H-pyrrole-2,3-dione to a this compound is not a well-established transformation, a hypothetical pathway could involve a selective reduction of the carbonyl groups. However, controlling the regioselectivity of such a reduction would be a considerable challenge, as would preventing subsequent rearrangement or polymerization of the resulting diol, which would be highly susceptible to oxidation.

Table 1: Reactivity of 1H-Pyrrole-2,3-diones with Nucleophiles

| Nucleophile | Product Type | Reference |

| 1,2-Aromatic Diamines | Quinoxalin-2-ones | acgpubs.org |

| CH,OH-Binucleophiles | C-C bond formation | researchgate.net |

| CH,NH-Binucleophiles | C-C bond formation | researchgate.net |

Derivatization from But-2-ene-1,4-diol and Butyne-1,4-diol Precursors

A more common and versatile approach to the synthesis of substituted pyrroles, which can be adapted for the preparation of this compound derivatives, is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Consequently, but-2-ene-1,4-diol and butyne-1,4-diol can serve as precursors to the necessary 1,4-dicarbonyl intermediates.

The synthesis of pyrroles from but-2-ene-1,4-diol and amines has been depicted in synthetic schemes, suggesting a direct condensation is possible, likely under catalytic conditions that facilitate the dehydrogenation of the diol to the corresponding 1,4-dicarbonyl compound in situ. researchgate.net A more controlled approach would involve the separate oxidation of but-2-ene-1,4-diol to malealdehyde (B1233635) or a protected equivalent, followed by the Paal-Knorr cyclization.

Similarly, butyne-1,4-diol can be converted to the corresponding 1,4-dicarbonyl compound, 2-butyne-1,4-dione, which can then undergo a Paal-Knorr-type reaction. Microwave-mediated transformations of 2-butyne-1,4-diones have been shown to produce furan derivatives, and analogous reactions with amines are expected to yield pyrroles. organic-chemistry.org

The general mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org To obtain a this compound derivative through this route, appropriately substituted butenediol or butynediol precursors would be required.

Table 2: Paal-Knorr Synthesis Precursors and Products

| Precursor | Intermediate | Product |

| But-2-ene-1,4-diol | 1,4-Dicarbonyl Compound | Substituted Pyrrole |

| Butyne-1,4-diol | 1,4-Dicarbonyl Compound | Substituted Pyrrole |

Spectroscopic and Structural Elucidation of 1h Pyrrole 2,4 Diol

Advanced Spectroscopic Characterization Techniques

The determination of the precise arrangement of atoms within the 1H-pyrrole-2,4-diol molecule relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of its structure.

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring and the hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the aromaticity of the pyrrole ring.

The protons attached to the pyrrole ring (H-3 and H-5) would likely appear as distinct signals in the aromatic region of the spectrum. The hydroxyl protons are expected to present as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature. The proton on the nitrogen atom (H-1) would also give rise to a signal, the chemical shift and multiplicity of which would be influenced by the solvent and temperature.

Detailed analysis of related dihydroxypyrrole derivatives allows for a more precise estimation of these chemical shifts. For instance, in similar heterocyclic systems, the ring protons' chemical shifts are observed in specific ranges that help in assigning the signals for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (N-H) | 8.0 - 9.0 | Broad Singlet |

| H-3 | 5.5 - 6.5 | Doublet |

| H-5 | 6.0 - 7.0 | Doublet |

| OH (at C-2) | 4.0 - 5.5 | Broad Singlet |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the carbon atoms of the pyrrole ring. The carbons bearing the hydroxyl groups (C-2 and C-4) are expected to be significantly deshielded and appear at a lower field compared to the other two carbons (C-3 and C-5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 150 |

| C-3 | 95 - 105 |

| C-4 | 145 - 155 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N functional groups. The broadness and position of the O-H and N-H stretching bands can provide information about hydrogen bonding.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

N-H stretching: A band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bonds in the pyrrole ring will likely result in absorptions in the 1550-1650 cm⁻¹ region.

C-N stretching: This vibration typically appears in the 1300-1400 cm⁻¹ range.

C-O stretching: The stretching vibration of the C-O bonds of the hydroxyl groups is expected in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1550-1650 | Medium |

| C-N Stretch | 1300-1400 | Medium |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₅NO₂), the expected exact mass is approximately 99.0320 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Expected fragmentation pathways for this compound might include the loss of hydroxyl groups, water, or carbon monoxide, leading to the formation of characteristic fragment ions that can help to piece together the molecular structure.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). uni-saarland.de This process results in the formation of a molecular ion (M•+) and a cascade of fragment ions, which provides a characteristic "fingerprint" useful for structural elucidation. The fragmentation of the molecular ion is often predictable, involving the cleavage of the weakest bonds and the formation of the most stable ions and neutral losses. libretexts.orgmsu.edu

For this compound (C₄H₅NO₂, Molecular Weight: 99.09 g/mol ), the molecular ion peak [M]•+ would be expected at an m/z (mass-to-charge ratio) of 99. Due to the high energy of EI, this peak may be of low abundance. libretexts.org The fragmentation pattern would likely be dominated by pathways involving the pyrrole ring and its hydroxyl substituents. While specific EI-MS data for this compound is not documented, fragmentation of related pyrrole structures often involves cleavage of the heterocyclic ring. arkat-usa.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (amu) | Predicted Fragment | Notes |

|---|---|---|

| 99 | [C₄H₅NO₂]•+ | Molecular Ion (M•+) |

| 82 | [C₄H₄NO]•+ | Loss of a hydroxyl radical (•OH) |

| 71 | [C₃H₃N₂O]•+ or [C₄H₅N]•+ | Loss of CO or two •OH radicals |

| 70 | [C₃H₂N₂O]•+ or [C₄H₄N]•+ | Further fragmentation |

This table is predictive and based on general fragmentation principles for heterocyclic and hydroxylated compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. uvic.ca It is particularly useful for polar and thermally fragile molecules. The resulting mass spectrum is typically simple, showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com Adducts with solvent cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. ucdavis.edu

For this compound, ESI-MS would be an ideal technique for confirming the molecular weight. In positive ion mode, a prominent peak at m/z 100.04 would correspond to the protonated molecule [C₄H₅NO₂ + H]⁺. In negative ion mode, a peak at m/z 98.02 would be expected for the deprotonated molecule [C₄H₅NO₂ - H]⁻. The high accuracy of modern ESI mass spectrometers coupled with high-resolution analyzers can confirm the elemental composition. jst.go.jp

Table 2: Predicted ESI-MS Ions for this compound

| Ion Formula | Adduct | Mode | Calculated Exact Mass (m/z) |

|---|---|---|---|

| [C₄H₆NO₂]⁺ | [M+H]⁺ | Positive | 100.0393 |

| [C₄H₅NO₂Na]⁺ | [M+Na]⁺ | Positive | 122.0212 |

Calculated exact masses are based on the molecular formula C₄H₅NO₂.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the analysis of samples in their native state with minimal to no sample preparation. mdpi.com It works by exposing the sample to a stream of heated, metastable gas (usually helium or nitrogen), which desorbs and ionizes the analyte. chromatographytoday.com Like ESI, DART is a soft ionization method, typically producing protonated molecules [M+H]⁺ with little fragmentation, making it excellent for rapid screening and identification. researchgate.netnih.gov

When analyzing a solid or liquid sample of this compound, DART-MS would be expected to produce a dominant ion at m/z 100.04, corresponding to the protonated molecule [M+H]⁺. The speed and simplicity of DART-MS make it a valuable tool for quick verification of compound identity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). uobabylon.edu.iqbioglobax.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, most commonly π → π* and n → π* transitions. The technique is particularly sensitive to conjugated systems and aromatic compounds. uobabylon.edu.iq

The this compound molecule contains a pyrrole ring, which is a chromophore, and two hydroxyl groups, which act as auxochromes. The pyrrole ring itself exhibits a strong π → π* transition around 205-210 nm. researchgate.net The hydroxyl groups, through their non-bonding electrons (n), can interact with the pyrrole π-system. This interaction would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrrole. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. While a specific spectrum for this compound is not published, related compounds like pyrrole-2-carboxylic acid show absorption maxima that are shifted to longer wavelengths. spectrabase.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 260 | Pyrrole ring conjugated system |

Predictions are based on the structure and data from analogous pyrrole compounds. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

A crystallographic analysis of this compound would first require the growth of a suitable single crystal. The resulting data would confirm the planarity of the pyrrole ring and provide exact measurements of the C-C, C-N, and C-O bond lengths. Crucially, it would establish an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups and the pyrrole N-H, dictating the solid-state architecture. Although no published crystal structure exists for this compound, studies on other hydroxylated or carboxylated pyrroles confirm the planarity of the ring and the significant role of hydrogen bonding.

Comprehensive Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. acgpubs.org The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical percentages provides strong evidence for the compound's stoichiometry and purity. researchgate.net

For this compound, with a molecular formula of C₄H₅NO₂, the theoretical elemental composition can be calculated based on its molecular weight of 99.09 g/mol .

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 48.48% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 5.09% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 14.14% |

| Oxygen | O | 16.00 | 2 | 32.00 | 32.29% |

| Total | | | | 99.09 | 100.00% |

Experimental data from a CHN analyzer for a purified sample of this compound would be expected to fall within ±0.4% of these theoretical values to confirm its elemental composition.

Thermal Analysis for Structural Insight

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical changes that a material undergoes as a function of temperature. DSC measures heat flow associated with transitions like melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or dehydration. ajchem-a.com

A DSC analysis of this compound would reveal its melting point as a sharp endothermic peak. The TGA thermogram would show its thermal stability. Decomposition would likely occur in multiple stages, potentially starting with the loss of water from the two hydroxyl groups, followed by the breakdown of the pyrrole ring at higher temperatures. The thermal behavior of pyrrole derivatives can be complex, but these analyses provide critical data on thermal stability. nih.gov

Reactivity and Reaction Mechanisms of 1h Pyrrole 2,4 Diol

Chemoselectivity and Regioselectivity Studies of the Dihydroxylated Pyrrole (B145914) Ring

The presence of multiple reactive sites on the 1H-pyrrole-2,4-diol ring—the nitrogen atom, the hydroxyl groups, and the carbon atoms of the ring—makes chemoselectivity and regioselectivity crucial aspects of its chemistry. Studies on related substituted pyrroles provide significant insight into these selective processes.

Research on the reduction of pyrrole dicarboxylates using diisobutylaluminum hydride (DIBAH) demonstrates remarkable selectivity. jst.go.jp Pyrrole-2,4-dicarboxylate, a close analogue of this compound, undergoes selective mono-reduction. jst.go.jp Specifically, treatment of an unsymmetrical pyrrole dicarboxylate with ester groups at the C-2 and C-4 positions resulted in the selective reduction of the ester group at the C-4 position. jst.go.jp This regioselectivity is believed to be influenced by the unprotected nitrogen atom of the pyrrole ring, as protection of the nitrogen with a benzyl (B1604629) group leads to a complete loss of selectivity, resulting in the formation of the diol. jst.go.jp The N-H bond and the presence of at least one ester group adjacent to the nitrogen appear essential for this selective transformation. jst.go.jp

In multicomponent reactions for the synthesis of polysubstituted pyrroles, the chemoselectivity can be dependent on the nature of the substituents on the reactants. orientjchem.org For instance, in a three-component reaction to form either polysubstituted pyrroles or tetrahydropyridines, the substitution pattern on the N-phenyl ring of an acrylate (B77674) reactant was observed to control the reaction pathway. orientjchem.org

The following table summarizes the results of the selective mono-reduction of various pyrrole dicarboxylates, illustrating the regioselectivity based on substituent positions.

| Starting Material (Pyrrole Dicarboxylate) | Position of Ester Groups | Reducing Agent | Major Product | Yield | Reference |

| Diethyl 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate | C-2, C-5 | DIBAH | Mono-alcohol | 80% | jst.go.jp |

| Ethyl 4-(ethoxycarbonyl)-5-phenyl-1H-pyrrole-2-carboxylate | C-2, C-4 | DIBAH | Mono-alcohol (reduction at C-4) | 86% | jst.go.jp |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | C-3, C-4 | DIBAH | Mono-alcohol + Diol | 36% + 26% | jst.go.jp |

| Diethyl 1-benzyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate | C-2, C-5 (N-benzylated) | DIBAH | Diol | 79% | jst.go.jp |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic aromatic substitution, often proceeding more readily than in benzene (B151609). uobaghdad.edu.iqpearson.comonlineorganicchemistrytutor.com This reactivity is further enhanced by the electron-donating hydroxyl groups in this compound.

Electrophilic Substitution: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 position (alpha to the nitrogen) because the resulting carbocation intermediate is stabilized by more resonance structures than the intermediate from C-3 attack. uobaghdad.edu.iqonlineorganicchemistrytutor.com For this compound, the C-2 and C-4 positions are already substituted. Therefore, electrophilic substitution would be directed to the remaining C-3 and C-5 positions. The powerful activating effect of the hydroxyl groups means that reactions can often be carried out under mild conditions, avoiding the strong acids that can cause polymerization of the pyrrole ring. uobaghdad.edu.iqwikipedia.org For example, some stabilized pyrroles can be nitrated using acetyl nitrate. thieme-connect.de

Nucleophilic Substitution: Direct nucleophilic substitution on the pyrrole ring is uncommon unless activating groups are present. However, the hydroxyl groups of this compound can be transformed into better leaving groups to facilitate substitution. For instance, dihydroxypyrrole derivatives can be converted into bis-triflates, which then readily participate in cross-coupling reactions like the Suzuki-Miyaura coupling with arylboronic acids. nii.ac.jp This two-step sequence allows for the regioselective introduction of aryl groups onto the pyrrole core. nii.ac.jp Similarly, nucleophilic substitution is a key step in the synthesis of pyrrolo[2,1-f] jst.go.jppageplace.detriazin-4(3H)-ones from precursor pyrroles. researchgate.net The reaction of pyrrole anions, formed by deprotonation with a strong base, with electrophiles is a standard method for N-substitution. uobaghdad.edu.iq

Oxidative Transformations of the Pyrrole Ring

The pyrrole ring is generally sensitive to oxidation. wikipedia.org The presence of two hydroxyl groups on the this compound ring makes it particularly susceptible to oxidative transformations. The outcome of such reactions can range from hydroxylation to ring-opening or the formation of new cyclic structures.

For example, the oxidation of pyrroles with benzoyl peroxide can introduce a hydroxyl group at the C-2 position, yielding 2-hydroxypyrrole derivatives. jst.go.jp In systems containing a dihydroxylated pyrrole ring, such as certain porphyrinoids, oxidation can lead to different products depending on the reagent used. mdpi.comresearchgate.net Oxidation of a dihydroxylated indachlorin (a porphyrin-related macrocycle containing a pyrrole subunit) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields an indachlorin dione (B5365651), while oxidation with other agents can afford a lactone. mdpi.comresearchgate.net These transformations highlight the potential for the dihydroxylated pyrrole moiety within this compound to be converted into corresponding dione or lactone structures under controlled oxidative conditions.

Cyclization and Annulation Reactions Involving this compound

The functional groups of this compound can serve as handles for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

Cyclization: Intramolecular cyclization reactions are a powerful tool for building rings onto a pyrrole core. For example, N-alkyne-substituted pyrrole esters undergo nucleophilic cyclization with hydrazine, leading to fused pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.org The regioselectivity of this cyclization (6-exo-dig vs. 6-endo-dig) can be controlled by the electronic nature of the substituents on the alkyne. beilstein-journals.org An acid-promoted intramolecular cyclization of N-carbamate-protected amino alcohols is an effective method for producing pyrrolidines. organic-chemistry.org

Annulation: Annulation reactions build a new ring onto an existing one in a single synthetic operation. The Hauser annulation, for instance, involves the conjugate addition of a nucleophile followed by an intramolecular condensation to form a new six-membered ring. harvard.edu In the context of pyrrole chemistry, a boron tribromide mediated cyclization of a γ-pyrrolic ester has been used to construct the indolizidine core, demonstrating an effective annulation strategy. researchgate.net Palladium-catalyzed cascade reactions involving Narasaka–Heck cyclization followed by C–H activation and [4 + 2] annulation have been developed to synthesize spirocyclic pyrrolines, showcasing a modern approach to complex ring construction. rsc.org

Rearrangement Reactions and Mechanistic Investigations

The pyrrole ring and its derivatives can undergo various rearrangement reactions, often leading to different heterocyclic systems. Mechanistic studies are crucial for understanding and controlling these transformations.

A classic example is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a carbene (like dichlorocarbene) to form a cyclopropane (B1198618) intermediate. wikipedia.org This intermediate then undergoes ring expansion to yield a 3-halopyridine. wikipedia.org Another relevant transformation is the Dimroth rearrangement, a well-known process in nitrogen heterocycles that involves ring-opening and reclosure, for which kinetic studies have been performed on related adenine (B156593) systems. jst.go.jp

More complex rearrangements have also been studied. For example, pyrrolo[1,2-d] pageplace.deunigoa.ac.inoxadiazines have been shown to rearrange into the more stable pyrrolo[2,1-f] jst.go.jppageplace.detriazin-4(3H)-ones upon treatment with a nucleophile. researchgate.net Mechanistic investigations suggest this proceeds via a nucleophile-induced ring-opening followed by recyclization. researchgate.net

Formation of Coordination Complexes and Organometallic Derivatives

The nitrogen atom and the hydroxyl groups of this compound provide potential coordination sites for metal ions, enabling the formation of a variety of coordination complexes and organometallic derivatives.

The pyrrole nitrogen, especially after deprotonation, is a common coordination site. In the formation of zinc(II) complexes with Schiff base ligands that have terminal pyrrole units, the pyrrole N-H proton is lost, and the ligand coordinates to the metal as a doubly negatively charged anion. researchgate.net This indicates that this compound could act as a monoanionic or dianionic ligand by losing protons from its N-H and O-H groups. Guanidines, which feature a related N-C-N system, are known to exhibit a wide variety of coordination modes with different metals. encyclopedia.pub

Carbaporphyrinoids, which are macrocycles containing one or more pyrrole rings, are particularly adept at forming stable organometallic derivatives with transition metals like palladium, iridium(III), and rhodium(III). mdpi.com Metalation often occurs within the core of the macrocycle, sometimes involving direct carbon-metal bond formation. mdpi.com While organometallic compounds were once considered highly sensitive, an increasing number of stable, water-soluble organometallic cages and derivatives are being developed. nih.gov

Computational and Theoretical Investigations of 1h Pyrrole 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods are routinely used to predict molecular geometries, vibrational frequencies, and various other physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies

DFT has become a standard method for the computational study of organic molecules, including pyrrole (B145914) and its derivatives. science.govdntb.gov.ualongdom.org It offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties. For a comprehensive analysis of 1H-pyrrole-2,4-diol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate to account for electron correlation and polarization effects. science.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a molecule like this compound, which has hydroxyl groups that can rotate, a conformational analysis is crucial. longdom.orgconflex.net

This analysis involves exploring the potential energy surface to identify all stable conformers (rotamers) and the transition states that connect them. It is expected that the planarity of the pyrrole ring will be largely maintained, with various conformations arising from the different orientations of the two hydroxyl groups. The relative energies of these conformers would be calculated to identify the most stable (global minimum) structure. Studies on similar 2-acylpyrroles have shown that different conformers, such as syn and anti rotamers, can exist, with their relative stability influenced by intramolecular interactions. longdom.org

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations, as direct experimental or computational data for this specific molecule is not available in the provided search results.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | H-O-C2-C3: ~0; H-O-C4-C5: ~0 | - |

| Conformer B | - | H-O-C2-C3: ~180; H-O-C4-C5: ~0 | - |

| Conformer C | - | H-O-C2-C3: ~0; H-O-C4-C5: ~180 | - |

| Conformer D | - | H-O-C2-C3: ~180; H-O-C4-C5: ~180 | - |

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). informaticsjournals.co.inajchem-a.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. malayajournal.org For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the ring, and the LUMO is a π*-antibonding orbital. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. malayajournal.orgresearchgate.net It helps in identifying the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom, making them sites for hydrogen bonding and electrophilic interactions. ajchem-a.com

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. acs.org By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. This is an invaluable tool for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, N-H stretching of the pyrrole ring, C=C stretching within the ring, and various bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500-3700 | Hydroxyl group stretching |

| ν(N-H) | ~3400-3500 | Pyrrole ring N-H stretching |

| ν(C=C) | ~1500-1600 | Pyrrole ring C=C stretching |

| δ(O-H) | ~1300-1400 | Hydroxyl group in-plane bending |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemical calculations. mdpi.comchemrxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. csic.es These predicted spectra are extremely useful for assigning signals in experimental NMR data and confirming the structure of a synthesized compound. ipb.ptbas.bg For this compound, calculations would predict the chemical shifts for the protons on the pyrrole ring, the N-H proton, and the O-H protons, as well as for the four carbon atoms of the pyrrole ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on expected outcomes from DFT/GIAO calculations.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C3/C5) | - |

| H (on N1) | - |

| H (on O) | - |

| C2/C4 | - |

| C3/C5 | - |

From the results of vibrational frequency calculations, it is possible to derive important thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a given temperature. acs.org These parameters are essential for understanding the thermodynamics of reactions involving this compound and for predicting its stability and equilibrium properties under different conditions. The NIST-JANAF thermochemical tables are a common source for such data, though specific entries for this compound are not available. nist.govchemeo.comnist.gov

Table 5: Predicted Thermochemical Parameters for this compound at 298.15 K (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| Enthalpy (ΔH) | - |

| Entropy (ΔS) | - |

| Gibbs Free Energy (ΔG) | - |

Dipole Moment Analysis

Studies on complex N-methylpyrrolo-pyridazines have shown calculated net dipole moments as high as 5.9 D. chemrxiv.org For this compound, the orientation of the two O-H bonds will be a key determinant of the net molecular dipole. Different conformers could exhibit a range of dipole moments, influencing how the molecule interacts with its environment, including solvents and biological receptors.

| Compound | Method | Calculated Dipole Moment (D) | Reference |

|---|---|---|---|

| Pyrrole | G4 | 1.8628 | researchgate.net |

| Heptagon-embedded N-Methylpyrrolo-pyridazine (Saddle) | B3LYP(GD3BJ)/6-311+G(2d,p) | 5.9 | chemrxiv.org |

| Heptagon-embedded N-Methylpyrrolo-pyridazine (Twisted) | B3LYP(GD3BJ)/6-311+G(2d,p) | 5.9 | chemrxiv.org |

| Heptagon-embedded Thieno-pyridazine (Saddle) | B3LYP(GD3BJ)/6-311+G(2d,p) | 3.6 | chemrxiv.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. rsc.org This method provides a quantitative description of bonding, charge distribution, and stabilizing intramolecular interactions.

For pyrrole derivatives, NBO analysis reveals the nature of electron delocalization and hyperconjugative interactions that contribute to their stability. In a study of 2-hydroxypyrrole, a close analogue to one half of the this compound structure, NBO calculations were used to analyze the charge distribution. rsc.org The analysis showed stabilizing interactions between the N-H group and the C=O group in its keto tautomer. rsc.org The NBO charge distribution for 2-hydroxypyrrole confirms a significant negative charge on the oxygen atom and a positive charge on the hydrogen of the NH group, illustrating the dipolar interactions that stabilize the molecule. rsc.orgresearchgate.net

In this compound, NBO analysis would be expected to show:

Charge Distribution : High negative charges on the two oxygen atoms and the nitrogen atom, with positive charges on the hydrogens of the hydroxyl and amine groups.

Hyperconjugative Interactions : Significant stabilization energy arising from the interaction of the nitrogen lone pair (donor) with the antibonding orbitals of the adjacent C-C and C=C bonds (acceptors). Similarly, the oxygen lone pairs would interact with adjacent antibonding orbitals. These donor-acceptor interactions are key to the aromaticity and stability of the pyrrole ring system. longdom.orgnih.gov

Bonding : The analysis would quantify the p-character of the bonds within the ring, providing insight into its aromaticity.

| Atom | NBO Charge (a.u.) |

|---|---|

| N1 | -0.547 |

| H(N1) | +0.428 |

| C2 | +0.354 |

| O(C2) | -0.672 |

| C3 | -0.370 |

| H(C3) | +0.258 |

| C4 | -0.121 |

| H(C4) | +0.245 |

| C5 | -0.457 |

| H(C5) | +0.441 |

| H(C5) | +0.441 |

Data derived from computational analysis of the keto tautomer of 2-hydroxypyrrole, which serves as a model for understanding the electronic environment in this compound and its tautomers. rsc.org

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, a physical observable. acs.org AIM analysis identifies critical points in the electron density, notably bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond (e.g., shared covalent vs. closed-shell ionic or hydrogen bonds).

In heterocyclic systems like this compound, AIM theory is particularly useful for characterizing:

Covalent Bonds : The C-C, C-N, C-O, N-H, and O-H bonds within the molecule.

Intramolecular Hydrogen Bonds : The possibility of hydrogen bonds forming between the hydroxyl group at one position and the nitrogen or the other hydroxyl group, which would stabilize certain conformations.

Intermolecular Interactions : AIM can quantify the strength of hydrogen bonds in dimers or larger aggregates, which is a known feature of 2-acylpyrroles that form cyclic dimers. longdom.org

For example, AIM analysis on theoretical models of sapphyrins, which contain multiple pyrrole rings, successfully located BCPs corresponding to weak attractive interactions within the macrocycle's core, demonstrating the theory's sensitivity to subtle bonding features. acs.org Similarly, studies on pyrrole-pyrazoline derivatives have used AIM to analyze hydrogen bonding and other interactions in detail. researchgate.net For this compound, AIM would be instrumental in analyzing the interplay of covalent bonding and potential hydrogen bonding networks that dictate its structure and stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ebsco.com Among these, molecular dynamics (MD) simulations are particularly powerful for studying the time-dependent behavior of molecular systems. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and intermolecular interactions over time. ebsco.com

While specific MD simulations for isolated this compound are not prominently documented, the methodology has been applied to complex systems containing hydroxypyrrole units.

Enzyme Catalysis : MD simulations have been used to study the stepwise synthesis of hydroxymethylbilane, a linear tetrapyrrole, by the enzyme Hydroxymethylbilane Synthase (HMBS). nih.gov These simulations revealed how the enzyme's active site accommodates the elongating pyrrole chain and how specific amino acid residues stabilize the process, providing insights into the dynamic nature of enzymatic reactions involving pyrroles. nih.gov

DNA Binding : The influence of a hydroxyl group on a hydroxypyrrole-containing polyamide binding to DNA has been investigated using MD simulations and free energy calculations. acs.org The study found that the hydroxyl group reduces the binding affinity, attributing this effect to the differential hydration of the ligand in its bound and unbound states. acs.org

These examples demonstrate that MD simulations can provide a detailed picture of how a molecule like this compound would behave in a complex biological environment, revealing how it interacts with water, ions, and macromolecules like proteins or nucleic acids.

Investigation of Tautomerism and Isomerization Pathways

Tautomerism is a fundamental concept in heterocyclic chemistry, where a molecule can exist in two or more interconvertible structural forms (tautomers) that differ in the position of a proton and a double bond. This compound is expected to exhibit complex tautomeric equilibria involving its di-hydroxy (enol) form and various keto forms (pyrrolinones).

Computational studies, typically using DFT methods, are essential for mapping the potential energy surface of these isomerization reactions. These calculations can determine the relative stabilities of different tautomers and the energy barriers separating them.

Relative Stability : Studies on related systems like 2-pyridone have shown that computational methods can accurately predict the equilibrium between the hydroxy and keto forms. acs.org For 1,2,4-triazoles, DFT calculations revealed that the relative stability of tautomers is strongly influenced by the electronic nature of substituents (electron-donating vs. electron-withdrawing). researchgate.net For this compound, the fully aromatic di-hydroxy form would compete with several keto-enol tautomers, such as 4-hydroxy-1H-pyrrol-2(3H)-one. The relative energies would depend on factors like aromaticity, intramolecular hydrogen bonding, and dipole-dipole interactions. rsc.org

Isomerization Pathways : Computational studies can model the transition states for proton transfer, either intramolecularly or assisted by solvent molecules. For example, DFT studies on the isomerization of 2H-pyrrole to 1H-pyrrole have elucidated the intermolecular nature of the proton shuttle mechanism. acs.org The energy barrier for tautomerization determines the rate of interconversion. In some cases, one tautomer may be thermodynamically more stable, while another may be kinetically favored.

| System | Tautomers Compared | Relative Energy (kcal/mol) | More Stable Form | Reference |

|---|---|---|---|---|

| Formamide vs. Formimidic Acid | Amide vs. Imino Acid | 12 | Formamide | acs.org |

| 2-Hydroxypyridine vs. 2-Pyridone | Hydroxy vs. Keto | -0.3 | 2-Pyridone | acs.org |

| 4-Hydroxypyridine vs. 4-Pyridone | Hydroxy vs. Keto | 2.4 | 4-Hydroxypyridine | acs.org |

| 2-Hydroxypyrrole vs. 3-Hydroxypyrrole | Positional Isomers | 2.1 | 2-Hydroxypyrrole | rsc.org |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies for each step of a reaction pathway. This provides a level of detail that is often inaccessible through experimental means alone.

For pyrrole synthesis, computational studies have provided significant clarity on long-standing mechanistic questions.

Paal-Knorr Synthesis : DFT studies of the Paal-Knorr reaction, a classic method for synthesizing pyrroles from 1,4-dicarbonyls and amines, have investigated competing mechanistic pathways. researchgate.net Calculations have shown that the mechanism proceeds through the formation and subsequent cyclization of a hemiaminal intermediate, rather than an enamine intermediate. researchgate.net The study also highlighted the crucial role of water molecules in catalyzing the proton transfer steps required for dehydration and formation of the final pyrrole ring. researchgate.net

Metal-Catalyzed Cyclizations : The mechanisms of gold- and platinum-catalyzed intramolecular reactions to form pyrroles have also been studied with DFT. acs.org These calculations detailed the steps of nucleophilic cyclization, elimination of dinitrogen, and isomerization to form the final 1H-pyrrole product, identifying the rate-limiting steps and the influence of solvent on the reaction barrier. acs.org

Derivatization Strategies and Functionalization of 1h Pyrrole 2,4 Diol

Hydroxyl Group Functionalization

The hydroxyl groups at the C2 and C4 positions of the 1H-pyrrole-2,4-diol ring are primary sites for chemical modification, enabling the synthesis of a broad spectrum of derivatives.

Etherification and Esterification Reactions

Etherification and esterification of the hydroxyl groups on the pyrrole (B145914) ring are fundamental transformations. These reactions not only serve as a method for introducing a variety of functional groups but also as a strategy for protecting the hydroxyl moieties during subsequent synthetic steps. For instance, the reaction of 1H-pyrrole-2-carboxylic acid with alcohols in the presence of an acid catalyst can lead to the formation of the corresponding esters. jst.go.jp A specific example is the synthesis of ethyl pyrrole-2-carboxylate, which can be achieved by reacting 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol. orgsyn.org This reaction proceeds with high yields, demonstrating an efficient method for ester formation. orgsyn.org

Furthermore, the esterification of copolymers containing cis-2-butene-1,4-diol (B44940) units with aliphatic carboxylic acids highlights the utility of this reaction in modifying polymer backbones. ajchem-a.com While not directly involving this compound, this example illustrates the general principles of esterification that are applicable to diol systems. The choice of reagents and reaction conditions, such as the use of catalysts like p-toluenesulfonic acid, is crucial for achieving high yields and selectivity. ajchem-a.com

| Reaction Type | Reactants | Products | Catalyst/Conditions | Reference |

| Esterification | 2-Pyrrolyl trichloromethyl ketone, Sodium ethoxide/Ethanol | Ethyl pyrrole-2-carboxylate | - | orgsyn.org |

| Esterification | 1H-Pyrrole-2-carboxylic acid, Alcohol | Pyrrole-2-carboxylate ester | Acid catalyst | jst.go.jp |

| Esterification | Poly(acrylamide-co-cis-2-butene-1,4-diol), Aliphatic carboxylic acids | Alkyl ester modified copolymer | p-Toluenesulfonic acid | ajchem-a.com |

Oxidation to Carbonyl Moieties

The oxidation of hydroxyl groups on the pyrrole ring to carbonyl functionalities represents a significant synthetic strategy, leading to the formation of pyrrole-diones and other carbonyl derivatives. utas.edu.au These oxidized products serve as valuable intermediates for further transformations. The choice of oxidizing agent is critical to control the extent of oxidation and avoid unwanted side reactions.

One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, the oxidation of t-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ in the presence of methanol (B129727) regioselectively affords 4-acylpyrrole derivatives. researchgate.net Another approach is the ozonolysis of alkenes, which cleaves the double bond to form carbonyl compounds. libretexts.org While not a direct oxidation of a diol, it is a powerful method for generating carbonyl groups within a molecule. The mechanism involves the formation of an unstable molozonide, which rearranges to a more stable ozonide intermediate that is then reductively worked up to yield the carbonyl products. libretexts.org

The resulting pyrrole-2,3-diones are versatile building blocks for synthesizing more complex heterocyclic systems, including spiro compounds. researchgate.net

| Oxidizing Agent | Substrate | Product | Key Features | Reference |

| DDQ/Methanol | t-Butyl 4-alkyl-1H-pyrrole-2-carboxylates | 4-Acylpyrrole derivatives | Regioselective oxidation at the α-position of the alkyl substituent. | researchgate.net |

| Ozone (O₃) | Alkenes | Carbonyl compounds | Cleavage of the C=C double bond. | libretexts.org |

| Dess–Martin periodinane/IBX | N-methylpyrrole | γ-Lactam | Leads to highly substituted products with multiple functional handles. | utas.edu.au |

N-Substitution Reactions at the Pyrrolic Nitrogen

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents. This process, known as N-substitution, can significantly alter the electronic properties and steric environment of the pyrrole ring, influencing its reactivity in subsequent reactions.

A variety of methods have been developed for the N-substitution of pyrroles. A highly regioselective method utilizes ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]), as the reaction medium. organic-chemistry.org In this system, pyrrole reacts efficiently with electrophiles like alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield N-substituted pyrroles in excellent yields under mild conditions. organic-chemistry.org Another approach involves the Paal-Knorr synthesis, which is the condensation of a γ-dicarbonyl compound with a primary amine, often catalyzed by a Brønsted acid like acetic acid or p-toluenesulfonic acid. mdpi.com More recently, solid acid catalysts like CATAPAL 200, which is rich in Brønsted acid sites, have been shown to effectively catalyze the synthesis of N-substituted pyrroles from acetonylacetone and primary amines. mdpi.com

The choice of the N-substituent can direct further functionalization of the pyrrole ring. For example, N-substituents that can coordinate with organolithium reagents can direct lithiation to the C2 position, facilitating subsequent substitution at that site. thieme-connect.de

| Method | Reagents | Catalyst/Solvent | Product | Reference |

| Alkylation/Acylation | Pyrrole, Alkyl/Acyl Halide | [Bmim][PF6] | N-Substituted Pyrrole | organic-chemistry.org |

| Paal-Knorr Reaction | γ-Diketone, Primary Amine | Brønsted Acid | N-Substituted Pyrrole | mdpi.com |

| Paal-Knorr Reaction | Acetonylacetone, Primary Amine | CATAPAL 200 | N-Substituted Pyrrole | mdpi.com |

| Michael Addition | Pyrrole, Electrophilic Olefin | [Bmim][PF6] | N-Alkylpyrrole | organic-chemistry.org |

Substitution and Cross-Coupling Reactions at Ring Carbons

The carbon atoms of the pyrrole ring in this compound are amenable to various substitution and cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for this purpose. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of a halo-pyrrole with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. clockss.orgrsc.org The regioselectivity of these reactions can be controlled by the substitution pattern of the pyrrole ring. For instance, in di- or tribrominated pyrroles, substitution can occur sequentially at different positions, allowing for the synthesis of multi-aryl-substituted pyrroles with distinct aryl groups. clockss.org The Stille reaction, which couples an organohalide with an organotin reagent, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, are other important palladium-catalyzed reactions for functionalizing the pyrrole core. libretexts.org

These cross-coupling reactions have been instrumental in the synthesis of a variety of complex molecules, including precursors to natural products and functional materials. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. libretexts.org

| Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Reference | | --- | --- | --- | --- | --- | | Suzuki-Miyaura | Bromo-pyrrole | Arylboronic acid | Pd₂(dba)₃ / Tri(2-furyl)phosphane | Aryl-substituted pyrrole | clockss.org | | Stille | Halo-pyrrole | Organotin reagent | Pd(0) catalyst | C-C coupled pyrrole | libretexts.org | | Sonogashira | Halo-pyrrole | Terminal alkyne | Pd(0) catalyst / Cu(I) cocatalyst | Alkynyl-substituted pyrrole | libretexts.org | | Buchwald-Hartwig | Halo-pyrrole | Amine | Pd catalyst / Phosphine ligand | Aryl amine | libretexts.org |

Formation of Fused Ring Systems and Spirocyclic Compounds

The reactivity of this compound and its derivatives facilitates the construction of more complex molecular architectures, including fused ring systems and spirocyclic compounds. These structures are of significant interest due to their presence in numerous biologically active natural products and their unique three-dimensional conformations.

Fused pyrrole systems can be synthesized through various strategies. One approach involves intramolecular cyclization reactions. For example, a two-step method for constructing fused pyrrole rings leading to 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ones has been described, involving a C-C bond formation followed by an intramolecular C-N bond-forming reaction. rsc.org Pyrroles can also be fused to other heterocyclic rings, such as pyrimidines, to create scaffolds like 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. vulcanchem.com These fused systems often exhibit interesting biological activities. researchgate.net

Spirocyclic compounds, which contain two rings sharing a single common atom, can be synthesized from pyrrole-2,3-diones. colab.ws These diones react with various nucleophiles to form polyheterocyclic compounds with a quaternary spiro center. researchgate.netcolab.ws For instance, the reaction of 5-alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones with phenylurea leads to the formation of 1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones after cyclization. researchgate.net The Diels-Alder reaction is another powerful tool for the synthesis of spiro compounds, where a diene reacts with a dienophile to form a cyclic adduct. pnrjournal.com

| Product Type | Starting Material | Key Reaction | Example Product | Reference |

| Fused Ring System | 2,3-dihydroquinolin-4(1H)-one derivative | Intramolecular C-N bond formation | 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one | rsc.org |

| Fused Ring System | 6-Aminouracil, Chloroacetaldehyde | Cyclocondensation | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | vulcanchem.com |

| Spirocyclic Compound | 1H-Pyrrole-2,3-dione | Reaction with nucleophile | 1,3,6-Triazaspiro[4.4]-non-8-ene-2,4,7-trione | researchgate.net |

| Spirocyclic Compound | Diene, Dienophile | Diels-Alder Reaction | Diazaspiro-[5.5]undec-8-ene | pnrjournal.com |

Design and Synthesis of π-Extended Systems

The pyrrole scaffold of this compound serves as a valuable building block for the design and synthesis of π-extended systems. These are molecules with large, conjugated electronic systems that often exhibit interesting photophysical and electronic properties, making them suitable for applications in materials science, such as in dye-sensitized solar cells and organic solar cells. scielo.br

One strategy to create π-extended systems is to fuse the pyrrole ring with other aromatic or heterocyclic rings. For example, 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles have been used to synthesize more complex structures with expanded π-systems, leading to improved photoelectronic properties. scielo.br These pyrrolo[3,2-b]pyrrole (B15495793) derivatives can act as electron donors in donor-π-acceptor dyes for solar cells. scielo.br

Another approach involves the synthesis of expanded porphyrins, which are synthetic analogues of porphyrins containing more than 18 π electrons in their conjugated pathway. researchgate.net These macrocycles can be synthesized through the condensation of dipyrromethanes and tripyrromethanes. researchgate.net The extended conjugation in these systems leads to unique spectroscopic and coordination properties. The synthesis of such systems often relies on cross-coupling reactions to link pyrrole units together or to other aromatic moieties.

| System Type | Building Block | Synthetic Strategy | Application | Reference |

| π-Extended Pyrroles | 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles | Fusion with other rings | Dye-sensitized solar cells, Organic solar cells | scielo.br |

| Expanded Porphyrins | Dipyrromethanes, Tripyrromethanes | Condensation reactions | Anion binding, Materials and medicinal chemistry | researchgate.net |